(1R,2R)-2-N-methylcyclohexane-1,2-diamine
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Overview
Description
“(1R,2R)-2-N-methylcyclohexane-1,2-diamine” is a chiral compound, which means it has a non-superimposable mirror image. The “1R,2R” notation indicates the configuration of the chiral centers in the molecule .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as “(1R,2R)-N,N′-bis- (salicylidene)-1,2-diphenyl-1,2-ethanediamine Schiff base dye” have been synthesized and studied .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as X-ray diffractometry, Fourier transform infrared (FT-IR), and computational studies .Chemical Reactions Analysis
The chemical reactions of a compound depend on its structure and functional groups. For instance, a similar compound, “(1R,2R)-1-Bromo-2-methylcyclohexane”, has been studied for its reactivity .Physical and Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, boiling point, and density can be determined experimentally. For instance, the solubility of “(1R,2R)- (+)-1,2-diaminocyclohexane L-tartrate (DHT)” in various solvents has been measured .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(1R,2R)-2-N-methylcyclohexane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-9-7-5-3-2-4-6(7)8/h6-7,9H,2-5,8H2,1H3/t6-,7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFSSDLWBZWJRU-RNFRBKRXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCCC1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CCCC[C@H]1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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